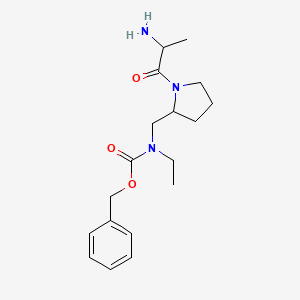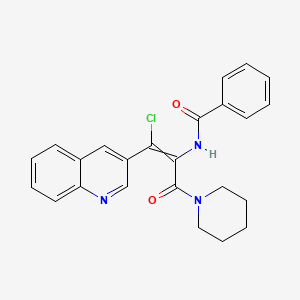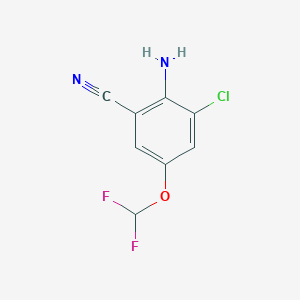
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide” is a coordination complex that combines zinc with 2,2-dimethylpropanoate and 1H-isoquinolin-1-ide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide typically involves the reaction of zinc salts with 2,2-dimethylpropanoic acid and 1H-isoquinolin-1-ide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of zinc, while substitution reactions can produce derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a component in specialized coatings and adhesives
Wirkmechanismus
The mechanism of action of zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Similar in its coordination with zinc but differs in the organic ligands.
Zinc propionate: Another zinc carboxylate with different alkyl groups.
Zinc benzoate: Contains a benzene ring instead of the isoquinoline structure.
Uniqueness
Zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide is unique due to its specific combination of ligands, which imparts distinct chemical and biological properties. Its isoquinoline moiety provides additional functionality that is not present in other zinc carboxylates, making it a valuable compound for specialized applications .
Eigenschaften
Molekularformel |
C14H15NO2Zn |
|---|---|
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
zinc;2,2-dimethylpropanoate;1H-isoquinolin-1-ide |
InChI |
InChI=1S/C9H6N.C5H10O2.Zn/c1-2-4-9-7-10-6-5-8(9)3-1;1-5(2,3)4(6)7;/h1-6H;1-3H3,(H,6,7);/q-1;;+2/p-1 |
InChI-Schlüssel |
HHMXGLKWQZVTSQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C(=O)[O-].C1=CC=C2[C-]=NC=CC2=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-Fluoro-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B14787268.png)
![2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B14787278.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14787292.png)




![5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14787349.png)

![2-(2-Cyclopropyl-3-vinylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787352.png)
![Benzyl N-[2-methyl-1-(propylcarbamoyl)propyl]carbamate](/img/structure/B14787353.png)
![(7R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14787357.png)

